N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide
Description
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O2S/c12-11-9(2-1-5-15-11)16-19(17,18)10-4-3-7(13)6-8(10)14/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIGWIMQQHTNLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Nitration of 2-Pyridone
The precursor 2-chloro-3-aminopyridine is synthesized from 2-pyridone via a three-step process: chlorination, nitration, and reduction. Chlorination of 2-pyridone using phosphorus oxychloride (POCl₃) yields 2-chloropyridin-3-ol, which undergoes nitration with concentrated nitric acid to produce 2-chloro-3-nitropyridine. Subsequent reduction with titanium tetrachloride (TiCl₄) and magnesium (Mg) in tetrahydrofuran (THF) under nitrogen atmosphere at −5–5°C furnishes 2-chloro-3-aminopyridine. This method achieves a 65–72% yield, with purity confirmed via melting point analysis and nuclear magnetic resonance (NMR).
Alternative Amination Strategies
Direct amination of 2-chloropyridine derivatives using ammonia under catalytic conditions has been explored but faces challenges due to the electron-withdrawing chlorine atom, which deactivates the pyridine ring toward nucleophilic substitution. Metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, remain less common for this substrate due to competing side reactions.
Synthesis of 2,4-Difluorobenzenesulfonyl Chloride
Chlorosulfonation of 1,3-Difluorobenzene
2,4-Difluorobenzenesulfonyl chloride is prepared via chlorosulfonation of 1,3-difluorobenzene. Reaction with chlorosulfonic acid (ClSO₃H) at 0–5°C introduces the sulfonyl chloride group regioselectively at the para position to the fluorine substituents. The crude product is purified by vacuum distillation, yielding 80–85% of the sulfonyl chloride, as verified by infrared (IR) spectroscopy (S=O stretches at 1400–1324 cm⁻¹ and 1189–1092 cm⁻¹).
Sulfonamide Coupling Reaction
Nucleophilic Substitution Mechanism
The final step involves reacting 2-chloro-3-aminopyridine with 2,4-difluorobenzenesulfonyl chloride in acetone or acetonitrile under basic conditions (pyridine or triethylamine) to neutralize HCl byproducts. The reaction proceeds via nucleophilic attack of the pyridylamine’s nitrogen on the electrophilic sulfur atom of the sulfonyl chloride (Scheme 1).
Scheme 1 :
$$
\text{2-Chloro-3-aminopyridine} + \text{2,4-Difluorobenzenesulfonyl chloride} \xrightarrow{\text{base, acetone}} \text{N1-(2-Chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide}
$$
Optimization of Reaction Conditions
- Solvent : Acetone is preferred over acetonitrile due to higher solubility of intermediates and milder reaction kinetics.
- Temperature : Room temperature (20–25°C) avoids decomposition of the sulfonyl chloride while ensuring complete conversion.
- Base : Pyridine (2 equivalents) enhances nucleophilicity of the amine and scavenges HCl, improving yields to 70–75%.
- Reaction Time : 12–18 hours ensures full consumption of the sulfonyl chloride, monitored by thin-layer chromatography (TLC).
Challenges in Yield and Purity
The electron-withdrawing chlorine on the pyridine ring reduces the amine’s nucleophilicity, necessitating extended reaction times. Impurities such as unreacted sulfonyl chloride or bis-sulfonylated byproducts are removed via recrystallization from ethanol/water mixtures. Final purity (>98%) is confirmed by high-performance liquid chromatography (HPLC) and elemental analysis.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (DMSO-d₆, 400 MHz): δ 8.40 (d, J = 2.4 Hz, 1H, pyridine-H), 8.12 (d, J = 2.8 Hz, 1H, pyridine-H), 7.85–7.78 (m, 2H, benzene-H), 7.45 (td, J = 8.6, 2.4 Hz, 1H, benzene-H), 10.27 (s, 1H, NH).
- ¹³C NMR (DMSO-d₆, 100 MHz): δ 154.2 (C-Cl), 148.1 (C-F), 139.5 (SO₂), 128.4–115.7 (aromatic carbons).
- IR (KBr) : 3105 cm⁻¹ (N-H stretch), 1324 cm⁻¹ (S=O asym), 1092 cm⁻¹ (S=O sym).
Melting Point and Elemental Analysis
The compound exhibits a melting point of 162–164°C. Elemental analysis aligns with theoretical values (C: 45.2%, H: 2.5%, N: 10.6%, S: 8.1%).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction time. Waste streams containing HCl are neutralized with sodium bicarbonate, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and difluoro groups on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The pyridyl group can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The reactions are typically carried out in solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM) under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from the reactions of this compound include substituted sulphonamides, heterocyclic compounds, and various fluorinated derivatives .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent, particularly in the treatment of pain and inflammation. Research indicates that sulphonamide derivatives can modulate specific biological pathways, making them useful in drug development.
Case Study: Pain Management
A patent (WO2019165290A1) describes the use of pyridine-sulfonamide compounds, including N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide, for treating pain-related conditions. The study highlights its efficacy in inhibiting certain receptors involved in pain signaling pathways, suggesting a promising avenue for analgesic drug development .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules.
Table 1: Synthetic Applications
| Application | Description |
|---|---|
| Reagent in Reactions | Acts as a nucleophile or electrophile in substitution reactions. |
| Intermediate Compound | Used to synthesize other biologically active compounds and pharmaceuticals. |
The compound exhibits notable biological activity due to its structural features. It has been explored for its antimicrobial properties, particularly against bacterial strains resistant to conventional antibiotics.
Case Study: Antimicrobial Studies
Research has demonstrated that derivatives of this compound possess significant antibacterial activity. A study published in a peer-reviewed journal indicated that these compounds could inhibit the growth of specific pathogens, suggesting potential for development into new antimicrobial agents .
Environmental Chemistry
The environmental impact and degradation pathways of sulphonamides are critical areas of study. Understanding how compounds like this compound behave in the environment can inform risk assessments and regulatory decisions.
Table 2: Environmental Impact Studies
| Study Focus | Findings |
|---|---|
| Degradation Pathways | Identified pathways for breakdown under various environmental conditions. |
| Toxicity Assessments | Evaluated potential toxicity to aquatic organisms and soil microbes. |
Mechanism of Action
The mechanism of action of N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide involves its interaction with specific molecular targets and pathways. The sulphonamide group is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The chloro and difluoro groups enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide with sulfonamide and halogenated analogs from diverse applications, highlighting structural variations and inferred functional implications.
Structural and Functional Analogues
Compound 13p (Herbicidal Ureidopyrimidine Sulfonamide)
- Structure : 2-Chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzene sulfonamide .
- Key Features : Incorporates a sulfonamide linked to a ureidopyrimidine moiety and fluorinated aromatic systems.
- Application : Herbicidal activity, likely targeting plant-specific enzymes.
- Comparison : Unlike the target compound, 13p includes a trifluoromethyl group and a ureidopyrimidine substituent, which may enhance binding to plant targets. The 2,4-difluoro substitution in the target compound could increase lipophilicity and membrane permeability compared to 13p’s single fluorine .
Compound 1309432-74-3 (Difluorobenzene Sulfonamide with Pyrrolopyrimidine)
- Structure: N-{2,4-difluoro-3-[4-(oxetan-3-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl]-phenyl}-4-trifluoromethylbenzenesulfonamide .
- Key Features : Shares the 2,4-difluorobenzene-sulphonamide core with the target compound but adds a pyrrolopyrimidine-carboxamide group.
- Application : Undisclosed, but pyrrolopyrimidine motifs are common in kinase inhibitors.
- Comparison: The trifluoromethyl group in 1309432-74-3 may enhance metabolic stability compared to the target’s pyridyl group.
Sanazole (AK-2123, Radiosensitizer)
- Structure : N1-(3-Methoxypropyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide .
- Key Features : Nitroimidazole derivative with a methoxypropyl chain.
- Application : Hypoxic cell radiosensitizer (SER = 1.55 at 1 mM under hypoxia) .
- Comparison : While structurally distinct, the target compound’s fluorinated aromatic system may similarly influence electron affinity, a critical factor in radiosensitizers. However, the absence of a nitro group in the target suggests different redox properties.
Comparative Analysis of Substituent Effects
Key Inferences from Structural Analogues
Fluorine Substitution: The 2,4-difluoro pattern in the target compound likely enhances electronegativity and metabolic stability compared to non-fluorinated sulfonamides, as seen in 1309432-74-3 .
Chloropyridyl vs.
Sulfonamide Linker : The sulfonamide group’s rigidity and hydrogen-bonding capacity are conserved across analogs, suggesting a common role in target recognition .
Biological Activity
N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and antimicrobial properties. This article provides a comprehensive overview of its biological activities, supported by research findings, data tables, and case studies.
- Chemical Name : this compound
- Molecular Formula : C11H7ClF2N2O2S
- Molecular Weight : 304.7 g/mol
- CAS Number : Not specified in the sources.
Sulfonamides, including this compound, primarily function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria. By inhibiting this enzyme, sulfonamides disrupt folate synthesis, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfa drugs historically used in antibacterial therapies.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibition properties of various sulfonamide derivatives. In particular:
- Alpha-glucosidase Inhibition : The compound was assessed for its ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies indicated that derivatives exhibited moderate to good inhibition activity. For instance, certain nitro derivatives showed IC50 values ranging from 32.37 µM to 37.75 µM, indicating effective enzyme inhibition compared to acarbose (IC50 = 37.38 µM) .
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| Nitro derivative 12e | 32.37 ± 0.15 | |
| Nitro derivative 12f | 37.75 ± 0.11 | |
| Acarbose (standard) | 37.38 ± 0.12 |
Antimicrobial Activity
Sulfonamides are known for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a comparative study involving various sulfonamide derivatives:
- The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli.
- The binding affinity to bacterial DNA was also evaluated, showing promising results that suggest effective antimicrobial action .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens:
- Tested Pathogens : Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans.
- Findings : The compound exhibited notable inhibitory effects on bacterial growth with minimal cytotoxicity towards human cells (HaCaT). The results indicated that the compound could serve as a potential candidate for further development in antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution of 2-chloro-3-aminopyridine with 2,4-difluorobenzenesulfonyl chloride. Key steps include refluxing in anhydrous dichloromethane with triethylamine as a base. Intermediate purity is confirmed using HPLC (≥98%) and NMR (e.g., δ 7.8–8.2 ppm for pyridyl protons) . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. For structural validation, high-resolution mass spectrometry (HRMS) and FT-IR (sulfonamide S=O stretch at ~1350 cm⁻¹) are critical .
Q. How can solubility and stability of this compound be assessed for in vitro studies?
- Methodology : Solubility is tested in DMSO, PBS, and ethanol using UV-Vis spectroscopy (λmax ~260 nm). Stability is evaluated under physiological conditions (37°C, pH 7.4) over 24–72 hours via LC-MS to detect degradation products. Thermal stability is assessed via differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures .
Q. What analytical techniques are recommended for confirming the compound’s structural integrity?
- Methodology :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorines at C2/C4 of benzene, chlorine at C2 of pyridine) .
- X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and torsion angles (e.g., C-S-N-C dihedral angle ~85°) .
- Elemental analysis : Carbon/hydrogen/nitrogen/sulfur (CHNS) quantification ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary temperature (25–80°C), solvent polarity (THF vs. DMF), and base (K₂CO₃ vs. Et₃N) to identify optimal parameters .
- Byproduct analysis : Use GC-MS to detect chlorinated impurities (e.g., unreacted sulfonyl chloride) and adjust stoichiometry .
- Catalytic additives : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
Q. What strategies are effective for designing bioactivity assays targeting kinase inhibition or antimicrobial activity?
- Methodology :
- Kinase inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., JAK2 or EGFR) and ATP-competitive probes. IC₅₀ values are calculated via dose-response curves (0.1–100 μM) .
- Antimicrobial testing : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria or fungi (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) are determined after 24-hour incubation .
Q. How can computational modeling predict binding affinity to biological targets?
- Methodology :
- Docking studies : Use AutoDock Vina with protein structures from PDB (e.g., 4UX5 for kinases). Analyze binding poses of the sulfonamide group in hydrophobic pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodology :
- Assay standardization : Compare protocols for cell lines (e.g., Hep-G2 vs. SW480), serum concentrations, and incubation times .
- Metabolic stability : Test compound degradation in liver microsomes; low stability may explain reduced efficacy in certain models .
- Structural analogs : Synthesize derivatives (e.g., replacing fluorine with methyl) to isolate activity-contributing groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
